![molecular formula C22H21N5O B2501283 N-[4-({2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)phenyl]acetamide CAS No. 877796-72-0](/img/structure/B2501283.png)
N-[4-({2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-[4-({2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)phenyl]acetamide" is a derivative of the pyrazolopyrimidin class, which has been studied for its potential as a ligand for Peripheral Benzodiazepine Receptors (PBR). Research has focused on the synthesis of these compounds and their biological evaluation, particularly in the context of their affinity for PBR and their ability to modulate steroid biosynthesis in cells .
Synthesis Analysis
The synthesis of related 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides involves the variability of substituents at the 3-position of the pyrimidine ring. A novel synthetic method has been developed for the preparation of these compounds, which includes the use of different acetamide moieties to investigate their effects on PBR binding . Additionally, the synthesis of similar compounds with a focus on the tri-substituted methanes (TRSMs) bearing the pyrazolophenoxy-phenylacetamide unit has been reported, which involves a one-pot multi-component reaction .
Molecular Structure Analysis
The molecular structure of compounds within this class has been characterized using spectral data and, in some cases, crystallography. For instance, the crystal structure of a related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, was determined, revealing the presence of inversion dimers and π-stacking interactions between aromatic systems in the crystal lattice . These structural features are crucial for understanding the binding interactions with PBR.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are multi-step and can include cyclization reactions, as seen in the synthesis of triazolopyrimidin derivatives . The reactions are designed to introduce various substituents that can affect the binding affinity and selectivity of the compounds for PBR versus Central Benzodiazepine Receptors (CBR) .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure and the substituents present on the pyrimidine moiety. These properties are critical for their interaction with PBR and their selectivity over CBR. The binding affinities of these compounds can range significantly, with some exhibiting high selectivity for PBR. The ability of these compounds to stimulate steroid biosynthesis in C6 glioma rat cells has also been evaluated, with some showing potency comparable to known PBR ligands .
Aplicaciones Científicas De Investigación
Radioligand Development for PET Imaging
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including similar compounds, has been reported as selective ligands of the translocator protein (18 kDa), crucial for developing radioligands for PET imaging. DPA-714, a compound within this series, was designed with a fluorine atom to allow labeling with fluorine-18, facilitating in vivo imaging of the translocator protein using positron emission tomography (PET) (Dollé et al., 2008).
Phosphodiesterase Inhibitors
A series of 6-phenylpyrazolo[3,4-d]pyrimidones, closely related to the query compound, have been described as specific inhibitors of cGMP-specific (type V) phosphodiesterase. These compounds exhibit enzymatic and cellular activity as well as in vivo oral antihypertensive activity, highlighting their potential in treating hypertension and other related cardiovascular diseases (Dumaitre & Dodic, 1996).
Peripheral Benzodiazepine Receptor Ligands
The compound class including N-[4-({2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)phenyl]acetamide has been explored for synthesizing selective Peripheral Benzodiazepine Receptor (PBR) ligands. These studies aimed to modulate steroid biosynthesis in C6 glioma cells, demonstrating the potential therapeutic applications in neurological and psychiatric conditions (Selleri et al., 2005).
Antimicrobial and Anticancer Activities
Compounds within this chemical family have been synthesized and evaluated for their antimicrobial activity against various pathogenic bacteria and cytotoxicity against cancer cell lines. Preliminary results indicate moderate to significant cytotoxic and antibacterial activity, showcasing their potential as leads for developing new antimicrobial and anticancer therapies (Aggarwal et al., 2014).
Cognitive Impairment Treatment
Another study focused on the design, synthesis, and structure-activity relationship analysis of 3-aminopyrazolo[3,4-d]pyrimidinones as phosphodiesterase 1 (PDE1) inhibitors. These compounds, including ITI-214, exhibited excellent selectivity and showed good efficacy in vivo, with potential applications in treating cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders (Li et al., 2016).
Propiedades
IUPAC Name |
N-[4-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c1-14-13-20(25-19-11-9-18(10-12-19)24-16(3)28)27-22(23-14)21(15(2)26-27)17-7-5-4-6-8-17/h4-13,25H,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPHVUDOLGVQNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}quinoline](/img/structure/B2501200.png)
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate](/img/structure/B2501204.png)
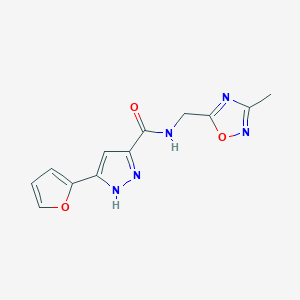
![4-[4-(Difluoromethoxy)phenyl]pyrimidine-2-thiol](/img/structure/B2501206.png)
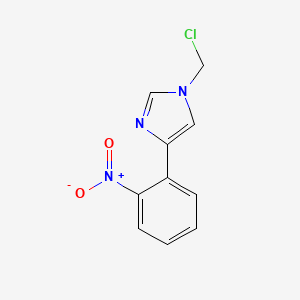
![N,N-diethyl-2-[3-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide](/img/structure/B2501209.png)
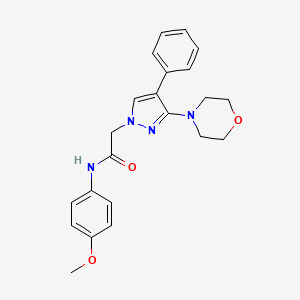
![4-Phenyl-1-prop-2-enoyl-N-[(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropyl]piperidine-4-carboxamide](/img/structure/B2501213.png)
![Isopropyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2501215.png)
![3-cyclohexyl-5-cyclopropyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2501216.png)
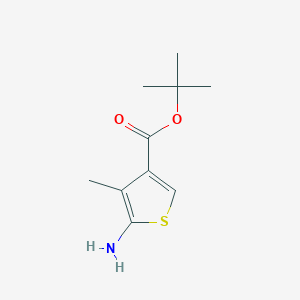
![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2501220.png)
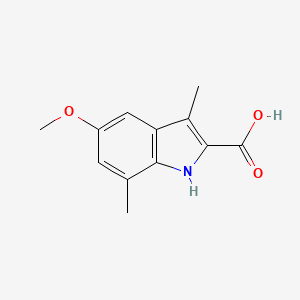
![8-bromo-3-(3,4-difluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2501222.png)